Physicochemical Profiling: Computed logP and Hydrogen Bonding Capacity of the 3-Ethylsulfonyl/6-Methylsulfonyl Substitution Pattern
Computed physicochemical properties for 3-(ethylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide were obtained from the ZINC20 database [1]. The compound exhibits a computed logP of 3.499, a topological polar surface area (tPSA) of 102 Ų, 1 hydrogen bond donor, and 8 hydrogen bond acceptors [1]. While direct experimental comparison data against specific analogs is not available in the public domain, the dual sulfonyl substitution pattern (ethylsulfonyl at the 3-position of benzamide and methylsulfonyl at the 6-position of the benzothiazole) creates a distinct spatial distribution of hydrogen bond acceptors that differs from analogs such as 3-(methylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide (CAS 886916-57-0) which lacks the 6-methylsulfonyl moiety . This difference in the number and arrangement of sulfonyl oxygen atoms is expected to influence target binding interactions, although no direct comparative binding data exists.
| Evidence Dimension | Computed logP and hydrogen bonding capacity |
|---|---|
| Target Compound Data | logP = 3.499; tPSA = 102 Ų; HBD = 1; HBA = 8 [1] |
| Comparator Or Baseline | 3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide (CAS 886916-57-0): differs by having a methyl group at the benzothiazole 6-position instead of methylsulfonyl, resulting in reduced HBA count and altered tPSA |
| Quantified Difference | Absence of the 6-methylsulfonyl group removes two hydrogen bond acceptor sites (sulfonyl oxygens) and reduces tPSA; specific tPSA and HBA values for the comparator are not publicly reported |
| Conditions | In silico computation via ZINC20 database (XLogP3 model) [1] |
Why This Matters
The distinct hydrogen bonding profile of the target compound may confer unique molecular recognition properties relative to des-methylsulfonyl analogs, which is relevant for target-based screening campaigns where hydrogen bond acceptor count and spatial arrangement are critical for binding site complementarity.
- [1] ZINC20 Database. ZINC9636167. Computed properties: logP 3.499, tPSA 102 Ų, HBD 1, HBA 8. Available at: https://zinc20.docking.org/substances/ZINC000009636167/ View Source
